2,7-Dimethyloct-7-EN-2-OL
Description
Contextualization within Advanced Organic Synthesis and Natural Product Chemistry
2,7-Dimethyloct-7-en-2-ol, a member of the terpene alcohol family, serves as a noteworthy subject in the field of organic chemistry. Its structure, which incorporates both a tertiary alcohol and a terminal alkene, presents distinct challenges and opportunities for synthetic chemists. In the realm of advanced organic synthesis, the development of stereoselective methods for the creation of such molecules is a significant pursuit. The presence of a chiral center and a double bond within the same molecule makes it a valuable target for asymmetric synthesis and catalysis research.
From a natural product perspective, this compound is recognized as a component of various plant essential oils. nih.gov Natural products chemistry focuses on the isolation, structure elucidation, and synthesis of compounds derived from living organisms. wikipedia.orgwou.eduucsd.edu Isolinalool's occurrence in nature, albeit sometimes as a minor constituent, prompts investigations into its biosynthetic pathways and ecological roles. It is often found alongside its more famous isomer, linalool (B1675412), a key fragrance and flavor compound. researchgate.net The study of such isomers provides valuable insights into the subtle enzymatic processes that govern the formation of diverse chemical structures in nature.
Scholarly Significance and Research Trajectory of Unsaturated Tertiary Alcohols
Unsaturated tertiary alcohols, as a class of compounds, hold considerable scholarly significance due to their versatile reactivity and presence in numerous biologically active molecules. asm.org The tertiary alcohol moiety can be a precursor to a variety of functional groups, while the unsaturated portion allows for a wide array of chemical transformations, including additions, oxidations, and rearrangements. nih.gov
Research into unsaturated tertiary alcohols has been driven by their utility as building blocks in the synthesis of complex natural products and pharmaceuticals. chinesechemsoc.org For instance, the development of enantioselective methods for their synthesis is a key area of focus, as the stereochemistry of the tertiary alcohol center can be crucial for the biological activity of the final product. Furthermore, the reactions of unsaturated tertiary alcohols are of fundamental interest in understanding reaction mechanisms and developing new catalytic systems. rudmet.net Studies on the atmospheric chemistry of these compounds are also relevant, as they can contribute to the formation of secondary organic aerosols. researchgate.net
Identification of Knowledge Gaps and Future Research Imperatives for this compound
Despite the growing interest, specific knowledge gaps concerning this compound remain. While its presence has been noted in some natural sources and as a byproduct in certain industrial processes, a comprehensive understanding of its biosynthesis and biological functions is still lacking. wiley.com For example, in a study on lipoxygenase-catalysed co-oxidation of terpenes, isolinalool was observed to be unreactive under the tested conditions, highlighting the need for further investigation into its enzymatic transformations. wiley.com
Future research should prioritize the following areas:
Elucidation of Biosynthetic Pathways: Unraveling the specific enzymes and genetic pathways responsible for the production of this compound in plants will provide a deeper understanding of terpenoid metabolism.
Exploration of Synthetic Methodologies: The development of novel, efficient, and stereoselective synthetic routes to access this compound and its derivatives is crucial for enabling further studies and potential applications. This includes exploring its formation during the pyrolysis of pinan-2-ol. researchgate.netmdpi.com
Investigation of Biological Activity: A systematic evaluation of the biological and pharmacological properties of this compound is warranted. While some related compounds have shown interesting activities, the specific effects of isolinalool are not well-documented. nih.gov For instance, its potential role as a volatile organic compound (VOC) biomarker for diseases like cancer could be an area of future investigation. mdpi.comnih.gov
Applications in Materials Science and Fragrance Chemistry: Given its structural similarity to commercially important fragrance compounds, a more thorough exploration of its olfactory properties and potential applications in perfumery and materials science could be beneficial. europa.eumolport.com
By addressing these knowledge gaps, the scientific community can unlock the full potential of this intriguing unsaturated tertiary alcohol.
Structure
3D Structure
Properties
CAS No. |
73331-76-7 |
|---|---|
Molecular Formula |
C10H20O |
Molecular Weight |
156.26 g/mol |
IUPAC Name |
2,7-dimethyloct-7-en-2-ol |
InChI |
InChI=1S/C10H20O/c1-9(2)7-5-6-8-10(3,4)11/h11H,1,5-8H2,2-4H3 |
InChI Key |
NZGRTXTVDSRARJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CCCCC(C)(C)O |
Origin of Product |
United States |
Synthetic Methodologies for 2,7 Dimethyloct 7 En 2 Ol
Retrosynthetic Analysis and Strategic Bond Disconnections
A retrosynthetic analysis of 2,7-dimethyloct-7-en-2-ol identifies key bond disconnections that pave the way for logical synthetic routes. The target molecule is a tertiary alcohol featuring a terminal alkene. The most intuitive disconnection is at the C2-C3 bond. This break simplifies the target into a more accessible precursor, 6-methylhept-6-en-2-one, and a methyl nucleophile, commonly sourced from a Grignard reagent like methylmagnesium bromide. This strategy effectively reduces the synthetic challenge to the preparation of the unsaturated ketone.
Classical Total Synthesis Approaches
Grignard Reagent-Mediated Alkylation Strategies
A cornerstone of classical organic synthesis, the Grignard reaction, provides a robust method for the formation of tertiary alcohols such as this compound. sigmaaldrich.comyoutube.com This approach hinges on the nucleophilic addition of an organomagnesium halide to a ketone. sigmaaldrich.com
A practical synthesis could commence with the construction of the carbon framework. For example, reacting isobutylmagnesium bromide with an α,β-unsaturated aldehyde like hept-6-enal (B94891) can form the basic 10-carbon chain. The resulting secondary alcohol is then oxidized to the corresponding ketone. The final step involves the addition of a methyl Grignard reagent, such as methylmagnesium bromide, to the ketone, which, after an acidic workup, yields this compound. sigmaaldrich.comyoutube.com These reactions are typically conducted in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) under strictly anhydrous conditions to prevent the highly reactive Grignard reagent from being quenched. sigmaaldrich.com This general strategy is well-established for the synthesis of various terpene alcohols. rsc.org
Alkene Hydroxylation and Rearrangement Pathways
Hydroxylation reactions are pivotal for introducing hydroxyl groups in the synthesis of complex natural products. numberanalytics.com While the direct hydroxylation of a precursor at the C2 position to form this compound is a formidable challenge, related transformations are integral to terpene synthesis. numberanalytics.combeilstein-journals.org The functionalization of terpene hydrocarbons through hydroxylation is a key step in producing a wide array of terpenoids. beilstein-journals.org
Rearrangement reactions also offer viable synthetic routes. For instance, the pyrolysis of pinane (B1207555) can produce 2,6-dimethylocta-2,7-diene. wikipedia.org This intermediate can then be treated with acetic acid and sulfuric acid to form an acetate (B1210297) ester. Subsequent hydrolysis of this ester yields the related alcohol, 2,6-dimethyloct-7-en-2-ol. wikipedia.org Although this does not directly yield the target compound, it highlights the utility of skeletal rearrangements and functional group interconversions in terpene chemistry.
Modern Catalytic Synthesis Routes
Contemporary synthetic efforts are increasingly directed towards catalytic methods that offer enhanced efficiency, selectivity, and sustainability.
Transition Metal-Catalyzed Cross-Coupling Precursors
Transition metal catalysis provides a powerful arsenal (B13267) for the construction of carbon-carbon and carbon-heteroatom bonds. acs.org While a direct catalytic synthesis of this compound is not prominently reported, the synthesis of its precursors can be efficiently achieved using these methods. Transition metal-catalyzed cross-coupling reactions are instrumental in assembling complex carbon skeletons, which can subsequently be converted into the desired alcohol. wiley.comchemrxiv.org
The Wacker oxidation, a palladium-catalyzed reaction, can be employed to oxidize a terminal alkene to a methyl ketone, a key functional group for a subsequent Grignard addition. usfca.edu This methodology could be applied to a suitable diene precursor to generate the necessary ketone intermediate. usfca.edu A similar strategy has been successfully used in the synthesis of the related compound 3,7-dimethyloct-2-en-1-ol (B42201) from citronellol (B86348), which involved a Wacker oxidation step. usfca.edu
Asymmetric Synthesis Methodologies for Enantiomeric Control (if applicable)
The C2 carbon atom in this compound is a stereocenter, meaning the molecule is chiral and exists as a pair of enantiomers. Asymmetric synthesis focuses on the selective production of one of these enantiomers. Although specific asymmetric routes to this compound are not detailed in the available literature, the principles of asymmetric catalysis are applicable.
The use of chiral catalysts or auxiliaries can govern the stereochemical outcome of key reactions. For example, in the Grignard addition to the ketone precursor, a chiral ligand could coordinate to the magnesium, directing the nucleophilic attack to one face of the carbonyl group and thereby producing an excess of one enantiomer. The synthesis of other chiral terpenes, such as (S)-bakuchiol, has been accomplished through stereoselective alkylation reactions employing a chiral auxiliary. lookchem.com
Sustainable and Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles is central to the modern synthesis of this compound. This involves the use of renewable feedstocks, less hazardous reagents, and processes that are more energy-efficient and generate less waste. symrise.comfirmenich.ch A notable example is the utilization of upcycled turpentine (B1165885), a byproduct of the paper industry, as a starting material. symrise.comfirmenich.ch This turpentine is processed to yield alpha- and beta-pinene, which are then converted into valuable fragrance compounds like dihydromyrcenol (B102105). symrise.com
Traditional synthesis methods often rely on large quantities of strong mineral acids, such as sulfuric acid, for the hydration of dihydromyrcene (B1198221) (3,7-dimethyl-1,6-octadiene). epo.orggoogle.comrsc.org This process, while effective, generates significant amounts of acidic waste, posing environmental challenges. epo.orggoogle.com In contrast, green chemistry approaches focus on replacing these hazardous catalysts with more benign alternatives. Solid acid catalysts, including H-beta zeolite and ion-exchange resins, have been investigated for the selective hydration of dihydromyrcene. researchgate.netgoogleapis.com These catalysts offer advantages such as easier separation from the reaction mixture, potential for recycling, and reduced corrosion issues. researchgate.netgoogleapis.com The use of ionic liquids as a medium for the acid-catalyzed hydration of dihydromyrcene has also been explored as a greener alternative. rsc.org
Furthermore, the adoption of continuous flow chemistry in the production of dihydromyrcenol represents a significant advancement in sustainable manufacturing. symrise.com Flow reactors can improve heat and mass transfer, leading to better control over reaction conditions, higher yields, and enhanced safety. symrise.combeilstein-journals.org
Traditional methods for producing dihydromyrcenol have a theoretical atom utilization in the range of 40 to 60%. epo.orggoogle.com In an effort to improve this, alternative synthetic routes with higher atom economy have been developed. One such method involves a transesterification process. In this approach, dihydromyrcene is first reacted with a carboxylic acid, like acetic acid, to form a dihydromyrcenyl ester. epo.orggoogle.com This ester is then reacted with an alcohol in a transesterification reaction to produce dihydromyrcenol. This process can achieve a theoretical atom utilization approaching 100%. epo.org
Efforts to optimize reaction efficiency have focused on improving conversion rates and reducing reaction times. For instance, an integrated reaction and separation system has been shown to increase the primary conversion rate of dihydromyrcene to 88%, a significant improvement over fixed-bed catalytic hydration. chemicalbook.com This system also shortens the reaction time to one-third of the conventional method. chemicalbook.com The table below summarizes findings from various studies aimed at optimizing the synthesis of this compound.
| Catalyst/Method | Starting Material | Key Findings | Reference |
| Home-made catalyst | Dihydromyrcene | Shortened production cycle and improved yield. | patsnap.com |
| Solid acid catalyst | Dihydromyrcene | Catalytic cracking of cis-pinane (B1246623) to dihydromyrcene showed over 59% selectivity, with subsequent hydration having 80% selectivity. | researchgate.net |
| Strong acid cation exchange resins | Dihydromyrcene | A study of direct hydration in a batch stirred-tank reactor to optimize reaction conditions. | researchgate.net |
| H-beta zeolite | Dihydromyrcene | Achieved reasonable conversion with excellent selectivity to dihydromyrcenol in the presence of a non-protic co-solvent. | researchgate.net |
| Phase transfer catalyst | Dihydromyrcenyl chloride | Hydrolysis in an aqueous medium containing a base and a phase transfer catalyst. | justia.com |
Biocatalysis offers a promising green chemistry approach for the synthesis of chiral molecules like this compound, which has an asymmetric carbon. scentree.co While the racemic mixture is commonly used in perfumery, biocatalytic methods can provide routes to enantiomerically pure forms of the compound. scentree.cowhiterose.ac.uk Enzymes operate under mild conditions and can exhibit high regio- and stereoselectivity. whiterose.ac.uk
Research into the biocatalytic production of monoterpene alcohols is an active area. One study investigated the microbial transformation of (-)-dihydromyrcenyl acetate using the fungus Glomerella cingulata. nih.gov This biotransformation successfully converted the acetate to dihydromyrcenol, among other hydroxylated products. nih.gov This demonstrates the potential of using microorganisms as biocatalysts for the synthesis of this compound and its derivatives.
Another area of research involves the enantioselective hydrolysis of related terpene esters. For example, enantioselective linalyl acetate esterase activity has been detected in Rhodococcus ruber, offering a potential pathway to enantiopure (R)- and (S)-linalool, a constitutional isomer of dihydromyrcenol. whiterose.ac.uk Such biocatalytic resolutions, where an enzyme selectively reacts with one enantiomer in a racemic mixture, are a common strategy for obtaining optically active compounds. The table below outlines some research in the field of biocatalysis relevant to terpene alcohol synthesis.
| Biocatalyst | Substrate | Product(s) | Key Findings | Reference |
| Glomerella cingulata | (-)-Dihydromyrcenyl acetate | Dihydromyrcenol and other hydroxylated derivatives | Demonstrated the conversion of a dihydromyrcenol precursor using a fungal biocatalyst. | nih.gov |
| Rhodococcus ruber DSM 43338 | Racemic linalyl acetate | (R)- and (S)-linalool | Detected enantioselective esterase activity, suggesting a potential route for resolving racemic terpene alcohols. | whiterose.ac.uk |
Mechanistic Organic Chemistry of 2,7 Dimethyloct 7 En 2 Ol Transformations
Reactivity Profile of the Terminal Alkene Moiety
The terminal double bond between carbons 7 and 8 is an electron-rich center, making it susceptible to attack by electrophiles. Its position at the end of the carbon chain influences the regioselectivity of addition reactions.
Electrophilic addition reactions to the terminal alkene of 2,7-dimethyloct-7-en-2-ol are expected to proceed via a carbocation intermediate. Following Markovnikov's rule, the addition of an electrophile (E⁺) to the C8 carbon would generate a more stable tertiary carbocation at the C7 position. This intermediate is then captured by a nucleophile (Nu⁻). chemistrystudent.comaakash.ac.in
A primary example is acid-catalyzed hydration , where in the presence of an acid like H₂SO₄, a proton adds to C8, and water acts as the nucleophile attacking the C7 carbocation. libretexts.org This would result in the formation of 2,7-dimethyloctane-2,7-diol. The general mechanism involves the initial protonation of the double bond to yield the most stable carbocation, followed by nucleophilic attack. aakash.ac.inlibretexts.org
Hydrohalogenation with hydrogen halides (HX) follows the same principle. The reaction of this compound with HBr, for instance, would yield 7-bromo-2,7-dimethyloctan-2-ol.
Hydrofunctionalization reactions, which involve the addition of an H-Y bond across the double bond, are also significant. These can be catalyzed by various transition metals, allowing for both Markovnikov and anti-Markovnikov selectivity depending on the catalyst and mechanism, such as through hydrogen atom transfer (HAT) pathways. researchgate.netbeilstein-journals.org
Table 1: Predicted Electrophilic Addition and Hydrofunctionalization Reactions of this compound
| Reaction | Reagents | Predicted Major Product | Mechanism Notes |
|---|---|---|---|
| Hydration | H₂O, H⁺ (cat.) | 2,7-Dimethyloctane-2,7-diol | Follows Markovnikov's rule via a tertiary carbocation at C7. libretexts.org |
| Hydrohalogenation | HBr | 7-Bromo-2,7-dimethyloctan-2-ol | Proceeds through a stable tertiary carbocation intermediate. chemistrystudent.com |
| Halogenation | Br₂ in CCl₄ | 7,8-Dibromo-2,7-dimethyloctan-2-ol | Involves a cyclic bromonium ion intermediate, leading to anti-addition. aakash.ac.in |
Olefin metathesis is a powerful reaction for the formation of new carbon-carbon double bonds, typically catalyzed by ruthenium or molybdenum complexes like Grubbs' or Hoveyda-Grubbs catalysts. sigmaaldrich.comharvard.edu As a terminal alkene, this compound can participate in several types of metathesis reactions.
Cross-Metathesis (CM) involves the reaction of this compound with another olefin. The outcome of CM reactions can be predicted based on the relative rates of homodimerization of the substrates. caltech.edu Terminal alkenes are generally classified as "Type I" olefins, which homodimerize rapidly. caltech.edu The reaction of this compound with another Type I olefin would likely result in a statistical mixture of products, whereas reacting it with a "Type III" olefin (one that does not easily homodimerize, like methyl acrylate) could lead to a selective cross-metathesis product. caltech.edu The driving force for reactions involving two terminal alkenes is often the removal of the volatile ethylene (B1197577) byproduct. sigmaaldrich.comorganic-chemistry.org
Ring-Closing Metathesis (RCM) is an intramolecular reaction and would not be applicable to this compound itself. However, if the alcohol were derivatized with a second alkenyl chain, RCM could be used to synthesize cyclic structures. organic-chemistry.org
Table 2: Potential Olefin Metathesis Reactions Involving Terminal Alkenes
| Metathesis Type | Reactants | Catalyst Example | Potential Product Type |
|---|---|---|---|
| Homodimerization | This compound (2 eq.) | Grubbs' 2nd Gen. Catalyst | A C20 di-unsaturated diol |
| Cross-Metathesis | This compound + Methyl Acrylate | Hoveyda-Grubbs Catalyst | A functionalized C12 unsaturated ester-alcohol |
Rearrangement Processes and Cyclization Studies
The bifunctional nature of this compound makes it an ideal substrate for intramolecular cyclization reactions, a hallmark of terpene chemistry. researchgate.net These reactions are typically acid-catalyzed and can be initiated at either functional group.
Path A: Alkene-Initiated Cyclization Protonation of the terminal double bond at C8 generates a tertiary carbocation at C7. The hydroxyl group at C2, acting as an internal nucleophile, can then attack this electrophilic center. This intramolecular Sₙ2-like attack would lead to the formation of a seven-membered cyclic ether, specifically 2,2,8,8-tetramethyl-oxacycloheptane . While seven-membered rings are less common, this pathway is plausible.
Path B: Alcohol-Initiated Cyclization Alternatively, protonation of the tertiary alcohol at C2 followed by dehydration generates a tertiary carbocation at C2. This carbocation can be attacked by the nucleophilic C7-C8 double bond. This intramolecular reaction would likely proceed to form a six-membered ring, which is thermodynamically favored. After the initial cyclization, a subsequent reaction with water or another nucleophile would neutralize the charge, leading to products such as substituted tetrahydropyrans. This pathway is analogous to the well-documented acid-catalyzed cyclization of linalool (B1675412) to form furanoid and pyranoid oxides. researchgate.netmsu.edu
These carbocation-mediated processes are often accompanied by skeletal rearrangements, such as 1,2-hydride or 1,2-alkyl shifts, which can lead to a complex mixture of cyclic and acyclic products. The final product distribution is highly sensitive to the specific acid catalyst and reaction conditions used. researchgate.netchem-soc.si
Investigation of Reaction Intermediates and Transition State Structures
While dedicated mechanistic studies focusing exclusively on the transformations of this compound are limited in publicly available research, a comprehensive understanding of its reactive intermediates and transition states can be constructed by examining analogous reactions in structurally similar terpenoid alcohols. The key functional groups of this compound—a tertiary alcohol and a terminal disubstituted alkene—are common motifs in organic chemistry, and their reactivity has been explored in various contexts. Investigations into related compounds, particularly through acid-catalyzed cyclizations and metal-catalyzed processes, provide significant insights into the transient species that govern the reaction pathways of this compound.
Carbocationic Intermediates in Acid-Catalyzed Cyclizations
The acid-catalyzed cyclization of unsaturated alcohols is a fundamental transformation in terpene chemistry. For a molecule like this compound, treatment with acid is expected to proceed through carbocationic intermediates. The reaction is typically initiated by the protonation of the tertiary hydroxyl group, converting it into a good leaving group (water). Its departure would generate a relatively stable tertiary carbocation.
This electrophilic center can then be attacked by the nucleophilic terminal alkene in an intramolecular fashion. This cyclization can lead to the formation of five- or six-membered ring systems, depending on the regioselectivity of the attack (Markovnikov vs. anti-Markovnikov addition). The stability of the resulting cyclic carbocationic intermediates and the transition states leading to them are crucial in determining the final product distribution. For instance, studies on the stereospecific acid-catalyzed cyclization of the isomeric diol, 2,6-dimethyloct-7-ene-2,6-diol, demonstrate the formation of cyclic ether structures like (2,6,6-trimethyltetrahydro-2H-pyran-2-yl)methanol. mdpi.com This transformation inherently proceeds through protonation, formation of a carbocationic intermediate, and subsequent intramolecular attack by the other hydroxyl group, a pathway analogous to the expected intramolecular hydroalkoxylation of this compound.
Transition States in Catalyzed Carbonyl-Ene and Prins Cyclizations
Insights into transition state structures can be gleaned from studies on related intramolecular carbonyl-ene and Prins cyclizations, where an alkene attacks a carbonyl group. In one such mechanistic study, the Prins cyclization of substrates like citronellal (B1669106) was investigated using a self-assembled supramolecular host as a catalyst. rsc.org The host, a gallium(III)-based tetrahedral coordination complex, was found to encapsulate the substrate, thereby mimicking an enzyme's active site. rsc.org
Mechanistic investigations revealed that the host activates the substrate by stabilizing its conjugate acid, which in turn drives the protonation of the carbonyl and the subsequent nucleophilic attack by the alkene. rsc.org The structure of the host catalyst was shown to directly influence the reaction rate and product selectivity by selectively stabilizing certain transition states. For example, varying the aromatic spacers within the host structure had a clear effect on the product diastereoselectivity. rsc.org
| Host Catalyst Spacer | Chelator | cis-Product (%) | trans-Product (%) | Rate Acceleration (kcat/kuncat) |
|---|---|---|---|---|
| Naphthalene | Catecholamide | >95 | <5 | ~1.1 x 105 |
| Pyrene | Catecholamide | 68 | 32 | ~1.2 x 105 |
| Naphthalene | Terephthalamide | >95 | <5 | ~1.2 x 104 |
| Pyrene | Terephthalamide | 65 | 35 | ~1.5 x 104 |
Furthermore, Density Functional Theory (DFT) calculations on the uncatalyzed reaction suggested that the transition state leading to the trans product was slightly lower in energy. rsc.org The constrictive cavity of the naphthalene-spaced host likely destabilizes this transition state, leading to the high selectivity for the cis product. rsc.org This demonstrates how external agents can manipulate transition state energies to control reaction outcomes.
Intermediates in Iron-Catalyzed Reactions
Lewis acid-catalyzed reactions, such as carbonyl-olefin metathesis, provide another window into potential reaction intermediates. Studies on iron(III)-catalyzed metathesis of aliphatic ketones have determined that the reaction likely proceeds through the stepwise formation of an oxetane (B1205548) intermediate. umich.edudoi.org Kinetic analyses of these reactions, by monitoring substrate concentration over time, have been crucial in elucidating the nature of the active catalyst. doi.org
Research has shown that the reaction rate does not exhibit a first-order dependence on the iron(III) chloride concentration, suggesting a more complex catalytic species. doi.org Spectroscopic and computational evidence supports the formation of a singly-bridged iron homo-dimer (Fe₂Cl₅⁺) as the active Lewis acid catalyst in solution. doi.org This dimeric species is what activates the carbonyl group for subsequent reaction with the olefin.
| Catalyst Loading (mol %) | Observed Rate Constant (kobs, s-1) |
|---|---|
| 5.0 | 1.21 x 10-4 |
| 7.5 | 1.95 x 10-4 |
| 10.0 | 2.88 x 10-4 |
The non-linear relationship between catalyst loading and the observed rate constant points to a complex equilibrium in the formation of the active catalytic species, which in turn governs the formation of the key oxetane intermediate. doi.org
Biosynthesis and Natural Occurrence of 2,7 Dimethyloct 7 En 2 Ol
Identification of Biological Sources and Matrices
While direct isolation of 2,7-dimethyloct-7-en-2-ol from natural sources is not extensively documented, its isomer, 2,6-dimethyloct-7-en-2-ol, has been identified in various biological contexts, often as a product of biotransformation.
Microbial Production Pathways
The production of 2,6-dimethyloct-7-en-2-ol has been observed in microbial systems, primarily through the biotransformation of related compounds. A notable example is the plant parasitic fungus Glomerella cingulata. When this fungus is cultured with (-)-dihydromyrcenyl acetate (B1210297), it hydrolyzes the acetate to produce dihydromyrcenol (B102105) (2,6-dimethyloct-7-en-2-ol). nih.govacs.org This microbial transformation highlights the role of fungal enzymes in generating this tertiary alcohol from esterified precursors.
Phyto-Origin and Distribution in Plant Species
The presence of 2,6-dimethyloct-7-en-2-ol has been reported in certain plant species. For instance, it has been listed as a constituent of Punica granatum (pomegranate) and Pelargonium quercifolium (oak-leaved geranium). nih.gov However, it is often found as part of complex mixtures of volatile organic compounds. Its occurrence in plants is likely linked to the intricate network of terpenoid metabolism.
Elucidation of Proposed Biosynthetic Pathways and Precursors
The biosynthesis of this compound, and more specifically its isomer 2,6-dimethyloct-7-en-2-ol, is believed to follow the general principles of terpenoid biosynthesis, originating from the universal five-carbon isoprenoid units.
Isoprenoid Pathway Considerations
Terpenoids in plants are synthesized via two primary pathways: the mevalonate (B85504) (MVA) pathway, which is active in the cytosol, and the methylerythritol phosphate (B84403) (MEP) pathway, located in the plastids. These pathways produce the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP).
The condensation of IPP and DMAPP leads to the formation of geranyl pyrophosphate (GPP), the precursor to all monoterpenes. It is from GPP that the carbon skeleton of 2,6-dimethyloct-7-en-2-ol is derived. The likely immediate acyclic precursor is myrcene (B1677589) or its hydrated form, dihydromyrcene (B1198221). nih.gov
Enzymatic Steps and Catalytic Mechanisms
The direct biological synthesis of 2,6-dimethyloct-7-en-2-ol from a precursor like myrcene or dihydromyrcene would necessitate an enzymatic hydration step. This reaction involves the addition of a water molecule across a double bond. In the chemical industry, dihydromyrcenol is synthesized by the hydration of dihydromyrcene, often using acid catalysts. chemicalbook.comcabidigitallibrary.orgresearchgate.net
In a biological context, this transformation would be catalyzed by a specific class of enzymes known as hydratases or hydro-lyases. rsc.org These enzymes are capable of adding water to carbon-carbon double bonds with high stereo- and regioselectivity. rsc.org While a specific hydratase for the synthesis of 2,6-dimethyloct-7-en-2-ol has not been characterized, the existence of such enzymes acting on similar terpenoid substrates suggests a plausible enzymatic route. The proposed final step in the biosynthesis would, therefore, be the enzymatic hydration of a dihydromyrcene-like intermediate.
Biotransformation and Metabolic Fates within Biological Systems
Once formed or introduced into a biological system, 2,6-dimethyloct-7-en-2-ol undergoes various metabolic transformations. These processes generally lead to more polar compounds that can be easily excreted.
In mammals, it is anticipated that tertiary terpenoid alcohols like 2,6-dimethyloct-7-en-2-ol are primarily metabolized through conjugation with glucuronic acid in the liver. scbt.comeuropa.eu This process increases their water solubility, facilitating their elimination via urine and feces. scbt.com Additionally, oxidation at various positions on the molecule can occur, leading to the formation of diols and other oxidized metabolites. scbt.com
Studies in other organisms have provided more specific insights into its metabolic fate. The larvae of the common cutworm, Spodoptera litura, have been shown to metabolize (-)-dihydromyrcenol primarily to 1,2-epoxydihydromyrcenol. scispace.com
The fungus Glomerella cingulata transforms 2,6-dimethyloct-7-en-2-ol into more polar metabolites, including 3,7-dihydroxy-3,7-dimethyl-1-octene and 3,7-dimethyloctane-1,2,7-triol. nih.govacs.org
**Metabolites of (-)-Dihydromyrcenol in *Spodoptera litura***
| Metabolite | Percentage Conversion |
|---|---|
| 1,2-epoxy dihydromyrcenol | 64% |
| 3-hydroxydihydromyrcenol | 26% |
Data from J. Oleo Sci. 50, 921-925 (2001) scispace.com
**Biotransformation Products of Dihydromyrcenol by *Glomerella cingulata***
| Product | |
|---|---|
| 3,7-dihydroxy-3,7-dimethyl-1-octene | |
| 3,7-dimethyloctane-1,2,7-triol |
Data from J. Agric. Food Chem. 2000, 48, 10, 4826–4829 acs.org
Advanced Analytical Characterization Techniques for 2,7 Dimethyloct 7 En 2 Ol
High-Resolution Mass Spectrometry for Molecular Formula and Fragment Analysis
High-resolution mass spectrometry (HRMS) is a cornerstone technique for the analysis of 2,7-dimethyloct-7-en-2-ol, offering precise mass measurements that facilitate the determination of its elemental composition. This method can distinguish between compounds with the same nominal mass but different molecular formulas, providing a high degree of confidence in the assigned structure.
In a typical mass spectrum of this compound, the molecular ion peak [M]+• may be observed, though often it is weak or absent due to the facile loss of a water molecule from the tertiary alcohol. The resulting [M-H₂O]+• fragment is frequently more prominent. The fragmentation pattern is characterized by a series of cleavage reactions that yield specific ions, providing further structural confirmation. Common fragmentation pathways include the loss of methyl and other alkyl groups.
Table 1: Common Mass Fragments of this compound
| m/z (Mass-to-Charge Ratio) | Proposed Fragment |
|---|---|
| 156 | [C₁₀H₂₀O]⁺• (Molecular Ion) |
| 138 | [M-H₂O]⁺• |
| 123 | [M-H₂O-CH₃]⁺ |
| 95 | [C₇H₁₁]⁺ |
| 81 | [C₆H₉]⁺ |
| 69 | [C₅H₉]⁺ |
| 55 | [C₄H₇]⁺ |
This table is a representation of potential fragments and their relative abundances can vary based on the specific ionization technique and instrument parameters used.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the detailed structural elucidation of this compound. Through the analysis of ¹H (proton) and ¹³C (carbon-13) NMR spectra, along with two-dimensional (2D) NMR experiments, the precise connectivity of atoms within the molecule can be established.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment of each hydrogen atom. Key signals for this compound include those for the vinyl protons, the methyl groups, and the methylene (B1212753) protons along the carbon chain. The chemical shift, multiplicity (splitting pattern), and integration of these signals are all used to piece together the structure.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. oregonstate.edu The chemical shifts of the carbon atoms are indicative of their hybridization and the nature of their neighboring atoms. libretexts.org For this compound, distinct signals are expected for the sp² hybridized carbons of the double bond, the sp³ hybridized carbon bearing the hydroxyl group, and the various methyl and methylene carbons. oregonstate.edulibretexts.org
2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) provide further clarity. COSY experiments establish correlations between coupled protons, while HSQC correlates directly bonded carbon and hydrogen atoms. These experiments are invaluable in confirming the assignment of signals in the ¹H and ¹³C spectra. bmrb.io
Table 2: Typical ¹H NMR Chemical Shifts for this compound in CDCl₃
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| =CH₂ | 4.84 | s |
| =CH₂ | 5.02 | s |
| -CH₂- (adjacent to C=C) | 2.00-2.10 | m |
| -CH- (aliphatic chain) | 1.90-2.00 | m |
| -CH₂- (aliphatic chain) | 1.40-1.60 | m |
| -C(CH₃)₂OH | 1.21 | s |
Note: Chemical shifts are referenced to a standard, typically tetramethylsilane (B1202638) (TMS), and can vary slightly depending on the solvent and concentration. carlroth.comsigmaaldrich.com "s" denotes a singlet, and "m" denotes a multiplet.
Table 3: Typical ¹³C NMR Chemical Shifts for this compound in CDCl₃
| Carbon Assignment | Chemical Shift (δ, ppm) |
|---|---|
| C =CH₂ | 143.3 |
| C=C H₂ | 111.4 |
| C -OH | 70.9 |
| -C H₂- (aliphatic chain) | 43.7 |
| -C H₂- (aliphatic chain) | 40.7 |
| -C H- (aliphatic chain) | 38.0 |
| -C H₂- (aliphatic chain) | 26.1 |
| -C(C H₃)₂OH | 29.5 |
Note: These are representative values and can be influenced by experimental conditions. acs.org
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification
Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, is instrumental in identifying the functional groups present in this compound. rsc.orgrsc.org These methods are based on the principle that molecules absorb light at specific frequencies corresponding to their vibrational modes.
FT-IR Spectroscopy: The FT-IR spectrum of this compound will prominently feature a broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the tertiary alcohol group. Other key absorptions include those for C-H stretching of the alkyl and vinyl groups (around 2850-3100 cm⁻¹), a C=C stretching vibration for the double bond (around 1640-1680 cm⁻¹), and C-O stretching (around 1050-1200 cm⁻¹). rsc.orgrsc.org
Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The C=C double bond, being more polarizable, often gives a strong signal in the Raman spectrum. The symmetric vibrations of non-polar bonds also tend to be more intense in Raman spectra.
Table 4: Key Vibrational Frequencies for this compound
| Vibrational Mode | FT-IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |
|---|---|---|
| O-H Stretch (alcohol) | 3200-3600 (broad) | |
| C-H Stretch (sp³) | 2850-3000 | 2850-3000 |
| C-H Stretch (sp²) | 3050-3100 | 3050-3100 |
| C=C Stretch | 1640-1680 | 1640-1680 (strong) |
This table provides typical ranges for the indicated vibrational modes.
Chromatographic Methods (GC-MS, HPLC) for Purity Assessment and Quantitative Analysis
Chromatographic techniques are essential for separating this compound from complex mixtures, assessing its purity, and performing quantitative analysis.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful combination where gas chromatography separates volatile compounds and mass spectrometry provides their identification. researchgate.netnih.gov For this compound, GC-MS can be used to determine its retention time, a characteristic property under specific chromatographic conditions, and to confirm its identity through the resulting mass spectrum. core.ac.uk This technique is also highly effective for detecting and identifying any impurities present in a sample.
High-Performance Liquid Chromatography (HPLC): HPLC is another valuable separation technique, particularly for less volatile compounds or for preparative-scale purification. sielc.comsielc.com A reverse-phase HPLC method, often using a C18 column with a mobile phase of acetonitrile (B52724) and water, can be employed for the analysis of this compound. sielc.com Detection is commonly achieved using a UV detector, although other detectors like a refractive index detector or a mass spectrometer can also be coupled with the HPLC system. rsc.orgresearchgate.net
Chiral Chromatography for Enantiomeric Excess Determination
Since this compound possesses a chiral center at the carbon atom bearing the vinyl and methyl groups, it can exist as a pair of enantiomers. Chiral chromatography is the definitive method for separating and quantifying these enantiomers to determine the enantiomeric excess (e.e.) of a sample. mdpi.com
This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. researchgate.net Both chiral gas chromatography (chiral GC) and chiral high-performance liquid chromatography (chiral HPLC) can be employed. rsc.orgwisc.edu The choice of the specific chiral column and chromatographic conditions is crucial for achieving baseline separation of the enantiomers, allowing for accurate quantification of each. rsc.org
Computational Chemistry and Theoretical Studies of 2,7 Dimethyloct 7 En 2 Ol
Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 2,7-Dimethyloct-7-en-2-ol, methods like Density Functional Theory (DFT) would be employed to determine its electronic structure. These calculations would yield crucial information about the molecule's geometry, orbital energies, and electron distribution.
From the optimized electronic structure, various reactivity descriptors can be calculated. These descriptors help in predicting the chemical behavior of the molecule. Key descriptors include:
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energies of the HOMO and LUMO are vital for understanding a molecule's reactivity. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap provides an indication of the molecule's kinetic stability.
Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-deficient (electrophilic) regions. This is particularly useful for predicting sites of chemical attack.
A hypothetical data table for such calculated properties is presented below. The values are illustrative and not based on actual computations for this compound.
| Descriptor | Hypothetical Value | Significance |
| HOMO Energy | -6.5 eV | Indicates electron-donating ability |
| LUMO Energy | 1.2 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap | 7.7 eV | Relates to chemical stability |
| Dipole Moment | 1.8 D | Measures molecular polarity |
Note: The data in this table is for illustrative purposes only and does not represent actual calculated values for this compound.
Conformational Analysis and Molecular Dynamics Simulations
The flexibility of the octene chain in this compound means it can exist in numerous conformations. Conformational analysis is essential to identify the most stable (lowest energy) three-dimensional arrangements of the atoms. This is typically done by systematically rotating the single bonds in the molecule and calculating the energy of each resulting conformation. The results of such an analysis would reveal the preferred shapes of the molecule, which in turn influence its physical and chemical properties.
Molecular Dynamics (MD) simulations could provide further insights into the dynamic behavior of this compound. By simulating the motion of the atoms over time, MD can reveal how the molecule behaves in different environments, such as in a solvent or at various temperatures. These simulations are valuable for understanding processes like solvation and how the molecule explores its conformational space.
Reaction Pathway Modeling and Transition State Theory for Transformations
Computational methods are instrumental in modeling chemical reactions. For this compound, a common reaction to study would be its dehydration, which could lead to the formation of various dienes. Reaction pathway modeling involves identifying the transition state—the highest energy point along the reaction coordinate—that connects the reactant to the product.
By locating the transition state structure and calculating its energy, the activation energy for the reaction can be determined. This information is crucial for understanding the reaction kinetics. Transition State Theory (TST) can then be used to calculate the reaction rate constant. Such studies would help in predicting the most likely products of a reaction and the conditions under which the reaction would occur most efficiently.
Spectroscopic Property Prediction and Validation
Computational chemistry can predict various spectroscopic properties, which are essential for the identification and characterization of a compound. For this compound, the following spectra could be computationally predicted:
Infrared (IR) Spectroscopy: By calculating the vibrational frequencies of the molecule, an IR spectrum can be simulated. This would show characteristic peaks for the hydroxyl (-OH) group and the carbon-carbon double bond (C=C), aiding in functional group identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of the hydrogen (¹H) and carbon (¹³C) atoms can be calculated. These predicted NMR spectra are invaluable for structural elucidation and are often used in conjunction with experimental data to confirm the structure of a molecule.
A hypothetical comparison of predicted and experimental spectroscopic data is shown below.
| Spectroscopic Data | Predicted Value | Experimental Value |
| IR Peak (O-H stretch) | 3400 cm⁻¹ | 3350 cm⁻¹ |
| IR Peak (C=C stretch) | 1650 cm⁻¹ | 1645 cm⁻¹ |
| ¹H NMR (vinyl H) | 4.7 ppm | 4.6 ppm |
| ¹³C NMR (alkenyl C) | 145 ppm | 146 ppm |
Note: The data in this table is for illustrative purposes only and does not represent actual data for this compound.
Synthesis and Investigation of 2,7 Dimethyloct 7 En 2 Ol Derivatives and Analogues
Strategies for Structural Modification and Functional Group Interconversion
The chemical versatility of 2,7-dimethyloct-7-en-2-ol is rooted in its two primary functional groups: the terminal alkene and the tertiary alcohol. These groups can be independently or concertedly modified to yield novel molecular scaffolds and functionalized derivatives.
Alkene Functionalization for Novel Scaffolds
The terminal double bond in this compound is a key site for introducing structural complexity and generating new molecular frameworks. Several well-established alkene functionalization reactions can be employed for this purpose.
One common strategy is epoxidation , which converts the alkene into an epoxide ring. This transformation can be achieved using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). The resulting epoxide is a versatile intermediate that can undergo ring-opening reactions with various nucleophiles to introduce a wide range of functional groups. For instance, the synthesis of 3,7-dimethyl-7-methoxyoctan-2-ol (Osyrol) has been accomplished through a two-step sequence involving epoxidation followed by ring-opening usfca.edu. A similar strategy applied to nerol (B1678202), a structural isomer, involves epoxidation of the C6-C7 double bond as an initial step in the synthesis of nerol oxide google.com.
Another approach is dihydroxylation , which converts the double bond into a diol. Syn-dihydroxylation can be achieved using reagents like osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄) under cold, alkaline conditions youtube.com. This reaction would yield 2,7-dimethyloctane-2,7,8-triol, a polyhydroxylated scaffold that could be of interest for various applications. It is important to control the reaction conditions, as stronger oxidation can lead to cleavage of the carbon-carbon double bond youtube.com.
Wacker-type oxidation offers a method to convert the terminal alkene into a methyl ketone. This palladium-catalyzed reaction, typically using PdCl₂ and a co-oxidant like CuCl₂, has been successfully applied in a multi-step synthesis starting from citronellol (B86348), another related terpenoid usfca.edu. Applying this to this compound would yield 8-oxo-2,7-dimethyloctan-2-ol, introducing a ketone functionality for further derivatization.
Furthermore, olefin metathesis presents a powerful tool for carbon-carbon bond formation. Cross-metathesis with another olefin, catalyzed by Grubbs-type ruthenium catalysts, could be used to append various structural motifs to the terminal position of this compound nih.gov. While direct examples on this specific substrate are scarce, the broad applicability of metathesis suggests its potential for creating novel and complex scaffolds.
Derivatization of the Tertiary Alcohol for Ligand Design
The tertiary alcohol group of this compound, while sterically hindered, can be derivatized to create esters, ethers, and other functional groups. These modifications can be leveraged in the design of ligands for metal complexes or for altering the physicochemical properties of the molecule.
Esterification is a common derivatization strategy. For example, the formate (B1220265) ester of the closely related 2,6-dimethyloct-7-en-2-ol has been synthesized and is mentioned in patent literature for its use in fragrance applications google.comgoogleapis.com. The synthesis of such esters can be achieved through reaction with the corresponding acyl chloride or anhydride.
Etherification provides another route for modification. The synthesis of ether derivatives of similar terpenols, such as citronellol, has been described, often involving Williamson ether synthesis or acid-catalyzed reactions . For instance, a benzyl (B1604629) ether derivative of a related octenol has been synthesized, demonstrating the feasibility of introducing bulky groups at the alcohol position umich.edudoi.org.
The tertiary alcohol, in conjunction with other functional groups introduced through alkene modification, can act as a chelating moiety for metal ions. For example, a related compound has been used in the formation of a supramolecular hydroformylation catalyst involving a zinc(II) tetraphenylporphyrin (B126558) complex tum.de. The design of such ligands often involves the strategic placement of donor atoms that can coordinate to a metal center. The derivatization of the tertiary alcohol of this compound, potentially in combination with functional groups at the other end of the carbon chain, could lead to novel bidentate or tridentate ligands for catalysis or materials applications.
Structure-Property Relationship (SPR) Studies in Materials Science Applications (Non-Clinical Focus)
The physical and chemical properties of this compound and its derivatives are intrinsically linked to their molecular structure. Understanding these structure-property relationships (SPR) is crucial for their application in materials science, particularly in the fragrance and consumer product industries.
A key application of structurally similar compounds is in fragrances, where volatility, odor profile, and stability are critical properties. The closely related compound 2,6-dimethyloct-7-en-2-ol is registered for use in washing and cleaning products, perfumes, and cosmetics europa.eueuropa.eu. The lipophilicity of this molecule, indicated by a log P value of 3.25, influences its interaction with different matrices and its release profile europa.eu.
Derivatization of the tertiary alcohol can significantly alter these properties. For instance, the conversion of the alcohol to its formate ester, as seen with 2,6-dimethyloct-7-en-2-yl formate, creates a "properfume" google.com. This is a precursor that can release the active fragrance molecule under specific conditions, thereby providing a controlled release mechanism. This demonstrates a clear SPR: the ester linkage alters the volatility and reactivity compared to the parent alcohol, leading to a different application.
The table below outlines the predicted and known properties of this compound and a related derivative, illustrating how structural changes can influence key physicochemical parameters relevant to materials science applications.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Solubility | Application Area |
| This compound | C₁₀H₂₀O | 156.27 | ~200-220 (est.) | Low in water, soluble in organic solvents | Fragrance, Consumer Products |
| 2,6-Dimethyloct-7-en-2-yl formate | C₁₁H₂₀O₂ | 184.28 | Not available | Lower polarity than the alcohol | Controlled-release fragrance |
Data is a combination of known values for related compounds and estimated values.
Chemoenzymatic Synthesis of Chiral Analogues
The presence of a stereocenter at the C-2 position (and potentially others depending on the derivative) in this compound and its analogues makes the development of stereoselective synthetic methods highly valuable. Chemoenzymatic approaches, which combine the selectivity of enzymes with the efficiency of chemical synthesis, are particularly powerful for accessing enantiomerically pure compounds.
A prominent chemoenzymatic strategy for obtaining chiral alcohols is lipase-catalyzed kinetic resolution . This method exploits the ability of lipases to selectively acylate or hydrolyze one enantiomer of a racemic alcohol or its corresponding ester at a much faster rate than the other, leaving the unreacted substrate enriched in the other enantiomer. This technique has been widely applied to the resolution of various terpenoid alcohols researchgate.net.
For example, in the synthesis of chiral building blocks for natural products, lipase-mediated resolution has been a key step. A study on the synthesis of enantiomerically pure 2-benzopyran σ-receptor ligands utilized Amano Lipase (B570770) PS-C II for the kinetic resolution of a racemic alcohol via acetylation nih.gov. Similarly, the resolution of a racemic tetrahydropyranyl alcohol, a cyclic ether derivative of a terpene, was achieved using Novozym 435 lipase and lipase AK, which displayed opposite enantioselectivities mdpi.com. This allowed for the efficient separation of both enantiomers.
The table below summarizes the results of lipase-catalyzed resolution of a related tetrahydropyranyl alcohol, demonstrating the varying enantioselectivity of different lipases.
| Enzyme | Reaction | Enantioselectivity (E) |
| Novozym 435 | Acetylation of (S)-enantiomer | 16.3 |
| Lipase AK | Acetylation of (R)-enantiomer | 13.7 |
| Lipase PS | Acetylation of (R)-enantiomer | 6.5 |
| Candida rugosa lipase (CRL) | Acetylation of (S)-enantiomer | 1.1 (not selective) |
Data adapted from a study on a related tetrahydropyranyl alcohol mdpi.com.
The choice of enzyme, solvent, and acyl donor can be optimized to achieve high enantiomeric excess (ee) and yield. For this compound, a similar strategy could be employed. A racemic mixture could be subjected to lipase-catalyzed acetylation. The slower-reacting alcohol enantiomer could be separated from the faster-forming ester enantiomer. Subsequent chemical hydrolysis of the ester would then provide access to the other alcohol enantiomer in high optical purity.
Beyond resolution, enzymes can also be used for the asymmetric synthesis of chiral analogues. For instance, alcohol dehydrogenases can be used for the stereoselective reduction of a ketone precursor to a chiral alcohol researchgate.net. While direct application to this compound synthesis is not widely reported, the broad substrate scope of many enzymes suggests this is a feasible approach for generating its chiral analogues.
Ecological and Environmental Behavior of 2,7 Dimethyloct 7 En 2 Ol
Environmental Occurrence and Distribution in Various Compartments
2,7-Dimethyloct-7-en-2-ol is not a naturally occurring substance but is manufactured for its fresh, citrus- and floral-like scent. Its primary route into the environment is through "down-the-drain" products, such as soaps, detergents, household cleaners, and personal care items. oup.com Consequently, it is frequently detected in wastewater influent. nih.govresearchgate.netresearchgate.net
Due to its physicochemical properties, the distribution of this compound in the environment can be predicted. With a moderate water solubility and a log Pow of approximately 3.25, the compound shows a tendency to partition between aqueous and organic phases. hekserij.nleuropa.eu In aquatic systems, it will be present in the water column but can also adsorb to suspended solids and sediment. vigon.com Its vapor pressure of 20 Pa at 25°C suggests that volatilization from water surfaces to the atmosphere is a possible, albeit not dominant, transport pathway. europa.eu In soil environments, it is expected to have moderate mobility. epa.gov
The following table summarizes key physicochemical properties that influence its environmental distribution.
| Property | Value | Implication for Environmental Distribution | Source |
| IUPAC Name | This compound | - | nih.gov |
| Synonyms | 2,6-Dimethyloct-7-en-2-ol, Dihydromyrcenol (B102105) | - | nih.gov |
| Molecular Formula | C₁₀H₂₀O | - | nih.gov |
| Molecular Weight | 156.26 g/mol | Influences transport and diffusion rates. | nih.gov |
| Water Solubility | 939 mg/L at 20°C | Moderate solubility allows for presence in aquatic systems. | europa.eu |
| Log Pow (Octanol-Water Partition Coefficient) | 3.25 | Indicates a potential for bioaccumulation and adsorption to organic matter. | hekserij.nleuropa.eu |
| Vapor Pressure | 20 Pa at 25°C | Suggests some potential for volatilization from water and soil surfaces. | europa.eu |
| Organic Carbon-Normalized Adsorption Coefficient (Log Koc) | 2.25 | Suggests limited adsorption to soil and sediment. | vigon.com |
Environmental Degradation Pathways
The environmental persistence of this compound is mitigated by several degradation processes, including photodegradation, biodegradation, and chemical oxidation.
Photodegradation Mechanisms
While specific studies on the direct photodegradation of this compound are not extensively documented, its atmospheric fate is largely determined by indirect photooxidation. In the atmosphere, volatile organic compounds are primarily degraded by reaction with hydroxyl (•OH) radicals during the day, and to a lesser extent by nitrate (B79036) radicals (NO₃•) and ozone (O₃). capes.gov.br For structurally similar monoterpenoid alcohols like linalool (B1675412) and geraniol, the reaction with •OH radicals is the dominant tropospheric loss process, with calculated atmospheric lifetimes of a few hours. capes.gov.brscience.gov This rapid degradation prevents long-range atmospheric transport. The degradation of linalool, for example, can proceed via complex autoxidation mechanisms, leading to the formation of secondary organic aerosols (SOA). acs.orgacs.org Similarly, geraniol's photodegradation can be enhanced when encapsulated, indicating that environmental matrices can influence its persistence. rsc.org
Biodegradation by Microbial Communities
Biodegradation is a significant pathway for the removal of this compound from aquatic and terrestrial environments. Studies have shown that it is readily biodegradable. vigon.com In aerobic batch experiments, 72% of the initial concentration of dihydromyrcenol was reported to have degraded within 28 days. vigon.comresearchgate.net This suggests that microbial communities in wastewater treatment plants and natural environments can effectively break down the compound.
The biodegradation pathways for analogous acyclic monoterpenoid alcohols, such as citronellol (B86348) and linalool, have been studied in various bacteria, particularly of the Pseudomonas genus. ethz.chejbiotechnology.infomdpi.com For citronellol, degradation typically begins with the oxidation of the alcohol group to an aldehyde (citronellal) and then to a carboxylic acid (citronellate). ethz.chejbiotechnology.inforesearchgate.net This is followed by a series of enzymatic reactions, including carboxylation and beta-oxidation, which break the molecule down into smaller components that can be utilized by the microorganism for energy and growth. ethz.chresearchgate.net Linalool can undergo biotransformation through processes like epoxidation and cyclization by various microorganisms. mdpi.com Given the structural similarities, it is plausible that the biodegradation of this compound involves initial oxidation of the tertiary alcohol, although the vinylic group offers another site for microbial attack.
Environmental Mobility and Fate Modeling
The environmental mobility of this compound is governed by its physicochemical properties. The Log Koc value of 2.25 indicates that it will have limited adsorption to soil and sediment, suggesting it will be mobile in the soil and primarily partition to the water phase. vigon.com
Environmental fate models, which are used to predict the distribution and persistence of chemicals, would categorize this compound based on these properties. Models like the EPA's EPI Suite can estimate properties and predict fate. For instance, the moderate mobility of monoterpene hydrocarbons in soil is a recognized characteristic in such models. epa.gov
The continuous release of fragrance materials from consumer products necessitates robust fate modeling to assess environmental exposure. oup.comnih.gov Models for fragrance compounds often focus on their removal during wastewater treatment, which is a critical control point for their entry into the environment. oup.com The ready biodegradability of this compound is a key parameter in these models, indicating a high likelihood of removal in efficient wastewater treatment plants. vigon.com However, modeling the fate of a mixed contaminant plume containing dihydromyrcenol has shown that factors like inefficient oxygen supply in bioremediation efforts can lead to the persistence of the contaminant. researchgate.net
Potential Industrial and Materials Science Applications of 2,7 Dimethyloct 7 En 2 Ol Excluding Clinical/human Use
Role as an Intermediate in Specialty Chemical Synthesis
2,7-Dimethyloct-7-en-2-ol serves as a crucial intermediate in the synthesis of other specialty chemicals. nih.goveuropa.eu Its bifunctional nature, containing both a hydroxyl group and a carbon-carbon double bond, allows for a variety of chemical transformations.
The hydroxyl group can undergo oxidation to yield ketones. vulcanchem.com Conversely, the double bond can be subjected to reduction, resulting in the formation of saturated alcohols. Furthermore, the hydroxyl group can be substituted to create other functional groups like esters and halides. For instance, it can be esterified with propionic acid to produce 3,7-dimethyloct-6-en-2-yl propionate. vulcanchem.com
One notable application is in the production of 2,6-dimethyloct-7-en-2-yl formate (B1220265). nih.gov It is also a component in the synthesis of complex fragrance molecules. vulcanchem.com
A summary of key reactions and the resulting products is provided in the table below:
| Reaction Type | Reagent Examples | Product Type |
| Oxidation | Potassium permanganate (B83412) (KMnO4) | Ketones |
| Reduction | Catalytic hydrogenation (H₂/Pd-C) | Saturated alcohols |
| Substitution | Propionic acid | Esters |
Precursor in Polymer Chemistry for Advanced Materials
The presence of a reactive double bond in the structure of this compound makes it a candidate for polymerization reactions. This potential allows it to be investigated for use as a monomer in the synthesis of advanced materials. While specific polymers derived directly from this compound are not extensively documented in publicly available research, its structural analogs are subjects of interest in polymer science. The ability of its functional groups to participate in polymerization could lead to the development of novel polymers with unique properties.
Application in Aroma and Fragrance Research (Focusing on Chemical Properties, Not Dosage/Safety)
In the fragrance industry, this compound, known commercially as dihydromyrcenol (B102105), is a widely used ingredient. nih.goveuropa.eugoogle.com Its fresh, citrusy, and floral-lime-like scent is a key component in many perfumes and cosmetic products. europa.eugoogle.com
Its chemical properties, such as a molecular weight of 156.27 g/mol and a log Pow of 3.25, influence its volatility and substantivity on different substrates. europa.eu These characteristics are crucial for its performance as a fragrance ingredient in various consumer products, including washing and cleaning agents, air care products, and polishes. europa.eu
The compound is often used in conjunction with other fragrance materials to achieve specific scent profiles. For example, it is used in perfume compositions with 2,4,7-trimethyl-2,6-octadienal to impart freshness. google.com The table below outlines some of its key physicochemical properties relevant to its fragrance applications.
| Property | Value |
| Molecular Formula | C10H20O |
| Molecular Weight | 156.26 g/mol nih.gov |
| Appearance | Colorless liquid europa.eu |
| Water Solubility | 939 mg/L at 20 °C europa.eu |
| Log Pow | 3.25 europa.eu |
| Vapor Pressure | 20 Pa at 25 °C europa.eu |
Potential in Catalysis as a Ligand Component or Solvent
While direct applications of this compound as a ligand or solvent in catalysis are not extensively reported, its structural features suggest potential in this area. The presence of both a hydroxyl group and an olefinic moiety could allow it to act as a bidentate ligand for transition metals. Such ligands are valuable in various catalytic processes, including hydrogenation and hydroformylation.
Furthermore, its properties as a solvent, such as its moderate polarity and boiling point, could make it suitable for specific catalytic reactions where it could also participate as a reactant or intermediate. Its structural analogs, such as other terpene-derived alcohols, have been explored as chiral ligands and solvents in asymmetric catalysis.
Future Research Directions and Methodological Innovations in 2,7 Dimethyloct 7 En 2 Ol Studies
Development of Highly Selective and Sustainable Synthetic Strategies
Future research will likely prioritize the development of green and efficient synthetic routes to 2,7-dimethyloct-7-en-2-ol and its derivatives. A significant area of exploration will be the use of one-pot syntheses that combine catalytic isomerization of allylic alcohols with the chemoselective addition of organometallic reagents. rsc.orgrsc.org This approach, which can be carried out in environmentally benign deep eutectic solvents, offers high atom economy and excellent yields for the synthesis of tertiary alcohols. rsc.orgrsc.org
Another promising avenue is the enantioselective synthesis of chiral tertiary allylic alcohols. Methodologies such as the rhodium-catalyzed asymmetric 1,2-addition of organometallic reagents to enones could be adapted to produce enantiomerically pure forms of this compound. nih.gov The development of these selective strategies is crucial for accessing stereochemically defined derivatives with potentially unique biological or material properties.
| Synthetic Strategy | Potential Advantages | Key Research Focus |
| One-pot Isomerization-Addition | High atom economy, reduced waste, use of sustainable solvents. | Optimization of catalyst systems and reaction conditions for high yields and selectivity. |
| Asymmetric 1,2-Addition | Access to enantiomerically pure compounds. | Development of novel chiral ligands and catalytic systems for improved enantioselectivity. |
| Biocatalysis | Mild reaction conditions, high selectivity. | Discovery and engineering of enzymes for the stereoselective synthesis of this compound. |
Exploration of Novel Reactivity and Uncharted Transformation Pathways
The unique combination of a tertiary alcohol and a terminal alkene in this compound opens the door to a wide range of chemical transformations. Future studies are expected to delve into uncharted reactivity, moving beyond predictable functional group manipulations. A key area of interest will be the catalytic C-C bond cleavage of the tertiary allylic alcohol. chemistryviews.org This could provide a novel route to valuable ketone building blocks. chemistryviews.org
Furthermore, the potential for intramolecular reactions, such as cyclizations initiated by activation of the alcohol or the alkene, warrants investigation. The development of new catalytic systems could enable unprecedented rearrangements and functionalizations, leading to the synthesis of novel carbocyclic and heterocyclic scaffolds. The ene reaction, for instance, could be explored as a pathway to form new carbon-carbon bonds. wikipedia.org
Integration of Advanced In-Situ Spectroscopic Techniques for Reaction Monitoring
To gain a deeper understanding of the reaction mechanisms and kinetics involved in the synthesis and transformation of this compound, the integration of advanced in-situ spectroscopic techniques will be paramount. Techniques such as Fourier-transform infrared (FTIR) and Raman spectroscopy allow for real-time, non-destructive monitoring of reaction progress. uib.noacs.orgyoutube.com
In-situ FTIR spectroscopy can provide valuable information on the formation of intermediates and byproducts, aiding in the optimization of reaction conditions. youtube.comyoutube.com Raman spectroscopy, with its ability to be used with fiber optic probes, is particularly well-suited for monitoring reactions in various environments, including continuous-flow systems. beilstein-journals.orgresearchgate.net The data obtained from these techniques will be crucial for developing more efficient and controlled synthetic processes. beilstein-journals.orgresearchgate.net
| Spectroscopic Technique | Information Gained | Application in this compound Studies |
| In-situ FTIR | Real-time concentration profiles of reactants, intermediates, and products. | Mechanistic studies of synthesis and transformations, reaction optimization. youtube.comyoutube.com |
| In-situ Raman | Non-invasive monitoring of reaction kinetics and endpoints. beilstein-journals.org | Process analytical technology (PAT) for scalable and controlled synthesis. beilstein-journals.orgresearchgate.net |
Computational Design and Prediction of Novel Derivatives with Desired Properties
Computational chemistry will play a pivotal role in accelerating the discovery of novel derivatives of this compound with tailored properties. Density Functional Theory (DFT) studies can be employed to investigate the electronic structure and reactivity of the molecule, providing insights into potential reaction pathways and the stability of intermediates. acs.orgresearchgate.net
Furthermore, computational modeling can be used to predict the properties of hypothetical derivatives, allowing for the in-silico screening of candidates for specific applications. For instance, quantum mechanical calculations can help in predicting the drug-likeness and ADMT (absorption, distribution, metabolism, and toxicity) properties of new compounds. dergipark.org.trdergipark.org.tr This computational-guided approach can significantly streamline the design and synthesis of new molecules with desired functionalities. dergipark.org.trdergipark.org.tr
Interdisciplinary Research at the Interface of Organic Chemistry and Materials Science
The inherent functionality of this compound, particularly its polymerizable double bond, makes it a promising candidate for the development of new materials. Interdisciplinary research at the intersection of organic chemistry and materials science will be crucial to unlocking this potential. Terpenes are increasingly being explored as renewable feedstocks for the synthesis of sustainable polymers. iciq.orgrsc.orgtaylorfrancis.com
Future research could focus on the polymerization of this compound and its derivatives to create novel polymers with unique thermal, mechanical, and optical properties. The tertiary alcohol group could also be leveraged for post-polymerization modifications, allowing for the fine-tuning of material characteristics. The development of terpene-based polymers from renewable resources like this compound aligns with the principles of green chemistry and contributes to a more sustainable future. iciq.orgrsc.orgdiva-portal.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
